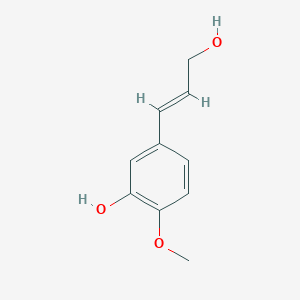

5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol

Übersicht

Beschreibung

5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol, commonly known as DHPE, is a natural compound extracted from the roots of the plant Dioscorea villosa. DHPE has been found to possess a range of potential therapeutic properties, making it an interesting subject for scientific research.

Wissenschaftliche Forschungsanwendungen

Electrochemical Detection of DNA

5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol (MOP) has been studied as an oxidizable label for electrochemical detection of DNA. MOP-modified nucleosides and nucleotides have shown promising results in giving analytically useful signals of oxidation on a carbon electrode, which could be beneficial for DNA analysis applications (Šimonová et al., 2014).

Medicinal Activities

The volatile and semi-volatile compounds of Tephrosia purpurea, including this compound, have been analyzed for medicinal activities. These compounds have shown potential in antioxidant, anti-diabetic, anti-inflammatory, and antimicrobial qualities, making them significant in medicinal research (Kumar et al., 2019).

Heterogeneous Catalysis

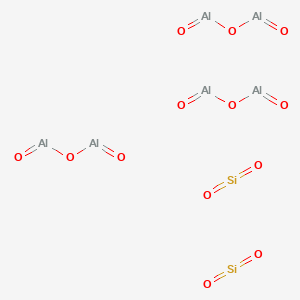

The compound has been used in the context of heterogeneous catalysis. A study involving the encapsulation of a molybdenum(VI) complex in zeolite Y for oxidation reactions used a related compound, indicating the potential utility of this compound in catalysis research (Ghorbanloo & Maleki Alamooti, 2017).

Organic Synthesis

In organic chemistry, this compound has been involved in the synthesis of various heterocyclic compounds. For instance, a silver-mediated reaction involving a similar compound has been developed for synthesizing valuable substituted benzofuran- and indole-pyrroles (Liu et al., 2019).

Phytochemical Research

Phytochemical research involving the stem wood of Sorbus lanata has identified compounds related to this compound, suggesting its potential significance in the study of natural products and their bioactivities (Uddin et al., 2013).

Environmental Chemistry

In environmental chemistry, methoxyphenols like this compound have been used as proxies for terrestrial biomass and to investigate chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).

Thermochemical Studies

Methoxyphenols, including compounds structurally related to this compound, have been studied for their thermochemical properties and their potential to form strong hydrogen bonds, relevant in the fields of chemistry and material science (Varfolomeev et al., 2010).

Wirkmechanismus

- In the context of rheumatoid arthritis (RA) , STAT3 plays a crucial role in chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .

- Specifically, MMPP interacts with STAT3, preventing its downstream signaling. This inhibition reduces the inflammatory cascade and mitigates joint damage in RA .

- Downstream effects involve decreased cytokine production, reduced synovial hyperplasia, and inhibition of inflammatory cell recruitment .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Eigenschaften

IUPAC Name |

5-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYQTTPTUBTOOF-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-2,2',4,4',6,6'-hexacarboxylic acid](/img/structure/B6593087.png)

![Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride](/img/structure/B6593092.png)